![molecular formula C16H14N2O2S B2587627 Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 644990-45-4](/img/structure/B2587627.png)
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of thieno[2,3-b]pyridine, a heterocyclic compound that contains both thiophene and pyridine rings .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a strong base such as potassium carbonate . The resulting compound is ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can be further reacted to produce various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carboxylate group at the 2-position . The molecule is polyfunctional, possessing both nucleophilic (NH2 group) and electrophilic (ester carbonyl) properties .Chemical Reactions Analysis
The compound’s polyfunctional nature allows it to undergo various chemical reactions. The amino group can react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . The compound has been used to synthesize several azodyes and biologically active compounds .Scientific Research Applications
Synthesis and Spectroscopic Characterization
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a fascinating compound with potential applications in materials science. Researchers have synthesized this compound through various methods, including cyclization reactions involving dithiomalondianilide and cyanoacrylamides . Its spectroscopic properties, such as UV-Vis absorption and fluorescence, can be studied to understand its behavior in different environments .
Biological Activity and Medicinal Chemistry
This compound’s structural features make it an interesting candidate for drug development. Researchers have explored its biological activity, including cytotoxicity against cancer cell lines. For instance, the cytotoxicity of related compounds was evaluated against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines . Investigating its interactions with cellular targets and potential mechanisms of action could lead to novel therapeutic agents.
Herbicide Safening Effects
Some derivatives of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exhibit moderate herbicide safening effects against 2,4-D. Understanding the molecular basis of this effect and optimizing its herbicidal properties could benefit agriculture and crop protection .
Polymer Applications
The cycloaddition reaction of related compounds with arylazoacetylacetones or arylazomalononitriles has led to the development of azo dyes. These dyes find applications in coloring polyesters and polyamides fibers, contributing to the field of materials science .
Computational Studies and Mechanism Investigations
Density functional theory (DFT) calculations have been employed to understand the reaction mechanism of synthesizing Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. Researchers have explored the rate-limiting steps and activation barriers, shedding light on the cyclization process that closes the 1,4-dihydropyridine ring .
ADMET Properties and Molecular Docking
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for drug development. Additionally, molecular docking studies can identify potential protein targets, aiding in rational drug design .
Mechanism of Action
Target of Action
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a versatile precursor used in the synthesis of several heterocyclic compounds It’s known that the compound is used to synthesize several biologically active compounds , suggesting that it may interact with various biological targets.
Mode of Action
The mode of action of Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with both electrophiles and nucleophiles, resulting in the formation of heterocyclic systems . The compound possesses both nucleophilic and electrophilic properties, with the NH2 group being a typical nucleophilic position, and the ester carbonyl being an electrophilic position .
Result of Action
The compound has been used to synthesize several biologically active compounds , suggesting that it may have significant molecular and cellular effects.
Future Directions
properties
IUPAC Name |
phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-9-8-10(2)18-15-12(9)13(17)14(21-15)16(19)20-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXYDKSIQLOLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
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